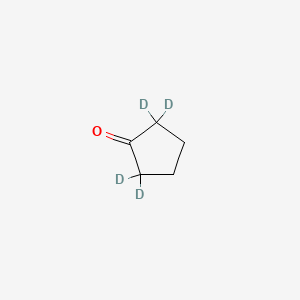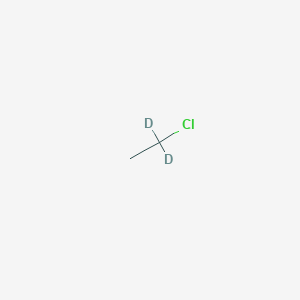
Scandium(III) hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium(III) hydride is typically synthesized at low temperatures using laser ablation techniques. This method involves the ablation of scandium in the presence of hydrogen gas, leading to the formation of scandium hydride products .
Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability and the specialized conditions required for its synthesis. Research is ongoing to explore potential methods for its stable production under high-pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Scandium(III) hydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scandium oxide and hydrogen gas.
Reduction: It can be reduced under specific conditions to form scandium metal and hydrogen gas.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various halogens or organic groups can be used as substituents.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃) and hydrogen gas (H₂).
Reduction: Scandium metal (Sc) and hydrogen gas (H₂).
Substitution: Scandium halides or organoscandium compounds.
Scientific Research Applications
Scandium(III) hydride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of scandium(III) hydride involves its interaction with hydrogen atoms. The compound features three equivalent scandium-hydrogen bonds, forming a quastrigonal planar structure. The stability of these bonds and the overall structure is influenced by the electron-deficient nature of the scandium atom, which can lead to the formation of trimeric clusters under certain conditions .
Comparison with Similar Compounds
- Yttrium(III) hydride (YH₃)
- Lanthanum(III) hydride (LaH₃)
- Aluminum(III) hydride (AlH₃)
Comparison:
- Stability: Scandium(III) hydride is less stable compared to yttrium(III) hydride and lanthanum(III) hydride, which are more stable under standard conditions .
- Bonding: The bonding in this compound is influenced by the electron-deficient nature of scandium, whereas yttrium and lanthanum hydrides have more stable bonding due to their larger atomic sizes .
- Applications: While this compound is primarily of interest in research, yttrium and lanthanum hydrides have broader applications in materials science and hydrogen storage .
Properties
IUPAC Name |
hydride;scandium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXCQDJROYWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592549 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.980 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43238-07-9 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














